Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate typically involves a multi-step process. One common method is the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with various bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated compounds and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential to inhibit the growth of human tumor cells.
Medicine: It shows promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels . This suggests that the compound may target proteins involved in cell cycle regulation and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound is structurally similar and has been studied for its anti-inflammatory properties.
Methyl 3-amino-6-(benzo[d]thiazol-2-ylamino)thieno[3,2-b]pyridine-2-carboxylate: This derivative has shown potent antitumoral activity and reasonable fluorescence quantum yields.
Uniqueness
Methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methoxy group at the 7-position and amino group at the 3-position contribute to its ability to interact with biological targets differently compared to other similar compounds.
Properties
Molecular Formula |
C10H10N2O3S |
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Molecular Weight |
238.27 g/mol |
IUPAC Name |
methyl 3-amino-7-methoxythieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O3S/c1-14-5-3-4-12-7-6(11)9(10(13)15-2)16-8(5)7/h3-4H,11H2,1-2H3 |
InChI Key |
DAVIWKLSMZNVHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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